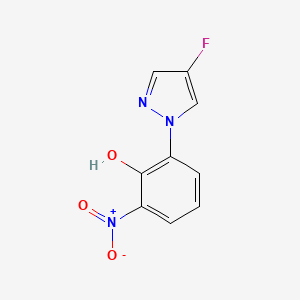
2-(4-Fluoro-1-pyrazolyl)-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32702038 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
The synthesis of MFCD32702038 involves specific reaction conditions and routes. One common method includes the use of triazolo ring compound methanesulfonate crystal forms. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability .
化学反応の分析
MFCD32702038 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
作用機序
The mechanism of action of MFCD32702038 involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
MFCD32702038 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures or methanesulfonate crystal forms. The uniqueness of MFCD32702038 lies in its specific reactivity and stability, which make it particularly valuable for certain applications .
特性
分子式 |
C9H6FN3O3 |
|---|---|
分子量 |
223.16 g/mol |
IUPAC名 |
2-(4-fluoropyrazol-1-yl)-6-nitrophenol |
InChI |
InChI=1S/C9H6FN3O3/c10-6-4-11-12(5-6)7-2-1-3-8(9(7)14)13(15)16/h1-5,14H |
InChIキー |
CASKJZYDOIFPAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)N2C=C(C=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


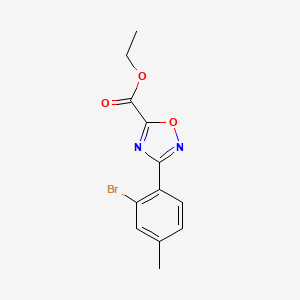

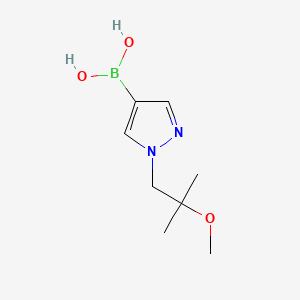
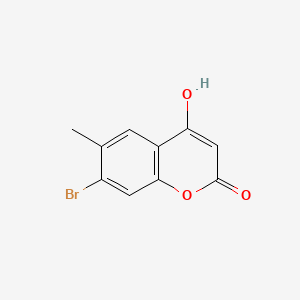

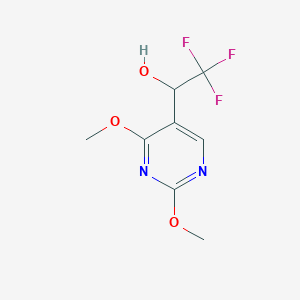

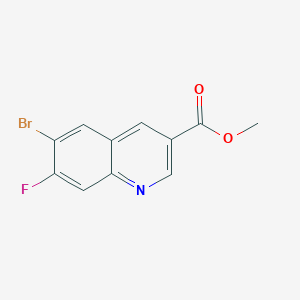
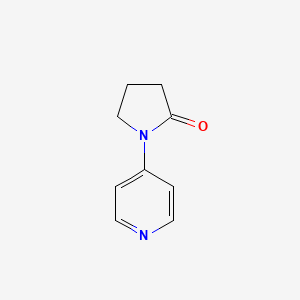
![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)
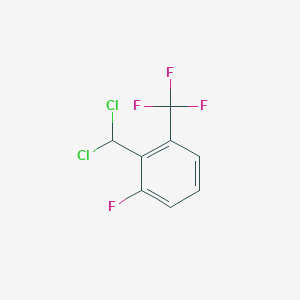
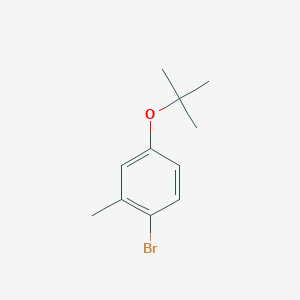
![3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)

